

# In-Depth Technical Guide: 2,6-Diethylphenol (CAS Number: 1006-59-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Diethylphenol

Cat. No.: B086025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-diethylphenol**, a substituted phenol with significant potential in research and drug development. This document consolidates key information on its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols.

## Chemical and Physical Properties

**2,6-Diethylphenol** is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.<sup>[1]</sup> This substitution pattern imparts specific properties relevant to its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of **2,6-Diethylphenol**

Property	Value	Reference
CAS Number	1006-59-3	<a href="#">[1]</a>
Molecular Formula	C10H14O	<a href="#">[1]</a>
Molecular Weight	150.22 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow solid or liquid	
Boiling Point	218 °C	
Melting Point	37.5 °C	
Solubility	Slightly soluble in water, soluble in organic solvents	
IUPAC Name	2,6-diethylphenol	<a href="#">[1]</a>
Synonyms	Phenol, 2,6-diethyl-	<a href="#">[1]</a>

Table 2: Spectroscopic Data Reference for Analogue (2,6-dimethylphenol)

Spectroscopic Data	Description
<sup>1</sup> H NMR	The spectrum would show distinct signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, along with a characteristic signal for the hydroxyl proton.
<sup>13</sup> C NMR	The spectrum would display unique peaks for the carbon atoms in the aromatic ring, including the carbon attached to the hydroxyl group and the carbons bearing the ethyl substituents, as well as signals for the methylene and methyl carbons of the ethyl groups.
Mass Spectrometry	The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 2,6-diethylphenol, along with characteristic fragmentation patterns.

## Synthesis of 2,6-Diethylphenol

The primary method for synthesizing **2,6-diethylphenol** is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction introduces ethyl groups at the positions ortho to the hydroxyl group.

## Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Ethanol

This protocol describes a general procedure for the synthesis of **2,6-diethylphenol**. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

- Phenol
- Anhydrous Ethanol

- Solid acid catalyst (e.g.,  $\gamma$ -alumina, zeolites)
- Anhydrous Toluene (or other suitable solvent)
- Inert gas (e.g., Nitrogen or Argon)
- 1 M Sodium Hydroxide solution
- Brine
- Anhydrous Magnesium Sulfate

Equipment:

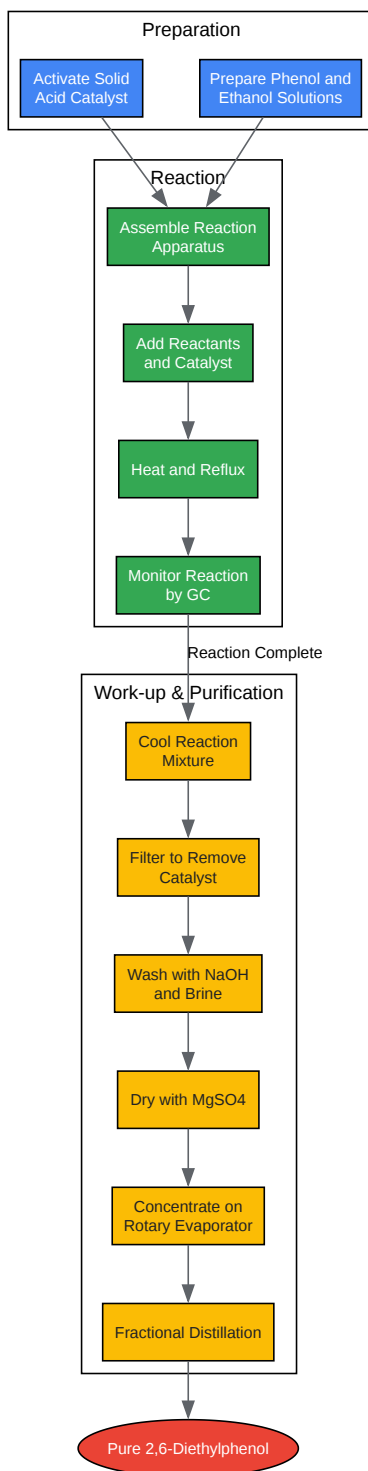
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Thermometer
- Inert gas inlet
- Apparatus for filtration
- Separatory funnel
- Rotary evaporator
- Fractional distillation apparatus

Procedure:

- Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.

- **Reaction Setup:** Assemble the reaction apparatus under an inert atmosphere. To the three-necked flask, add the activated solid acid catalyst and anhydrous toluene.
- **Reactant Addition:** Dissolve phenol in anhydrous toluene and add it to the reaction flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-250 °C). Add anhydrous ethanol dropwise from the dropping funnel over a period of 1-2 hours.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
- **Work-up and Purification:**
  - After the reaction is complete, cool the mixture to room temperature.
  - Filter the reaction mixture to recover the catalyst.
  - Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution to remove any unreacted phenol.
  - Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
  - Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
  - Purify the crude product by fractional distillation under reduced pressure to obtain **2,6-diethylphenol**.

## Synthesis Workflow of 2,6-Diethylphenol

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2,6-diethylphenol**.

## Biological Activity and Mechanism of Action

**2,6-Diethylphenol** has been identified as an intravenous anesthetic agent. Its structural similarity to propofol (2,6-diisopropylphenol), a widely used anesthetic, suggests a similar mechanism of action.

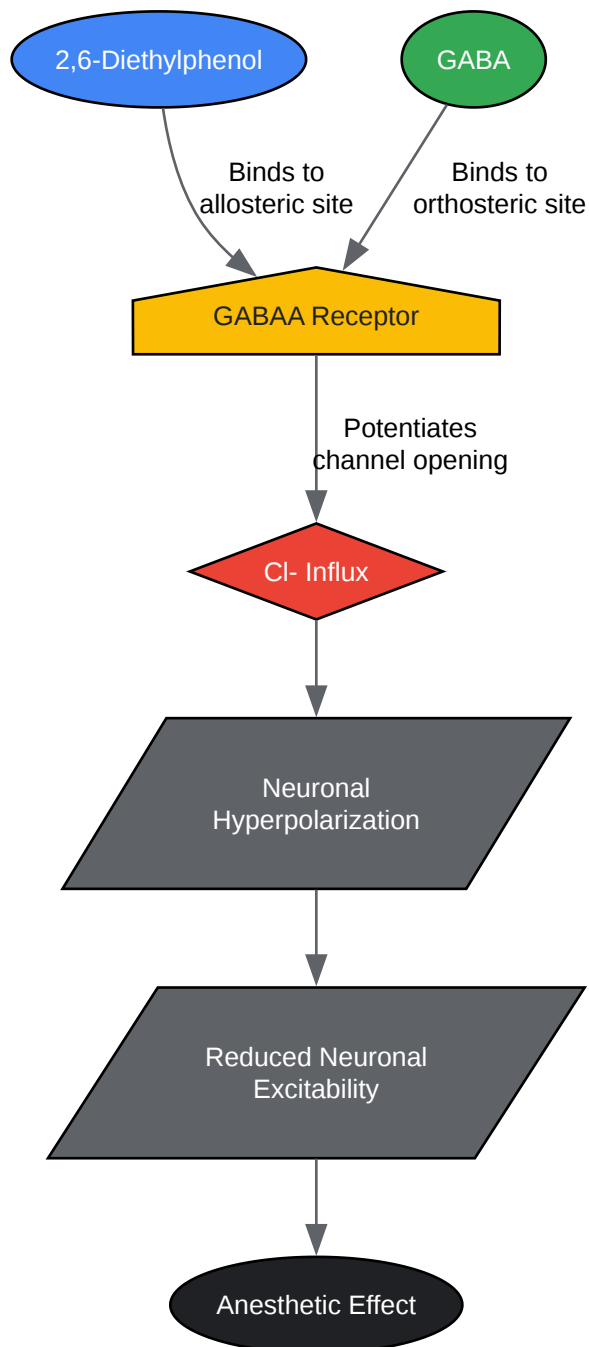
### Anesthetic Activity

Studies have shown that **2,6-diethylphenol** induces anesthesia in animal models. The potency and duration of its anesthetic effects are key parameters for its potential therapeutic use.

### Mechanism of Action: Positive Allosteric Modulator of GABAA Receptors

It is proposed that **2,6-diethylphenol**, like propofol, enhances the activity of the major inhibitory neurotransmitter in the central nervous system,  $\gamma$ -aminobutyric acid (GABA), at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. **2,6-Diethylphenol** is believed to bind to a distinct site on the GABAA receptor, allosterically modulating the receptor to increase its sensitivity to GABA.

## Proposed Mechanism of Action of 2,6-Diethylphenol

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action at the GABAA receptor.



## Potential Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The presence of electron-donating ethyl groups on the aromatic ring of **2,6-diethylphenol** may enhance its antioxidant potential.

## Experimental Protocols

The following are general protocols for assessing the biological activities of **2,6-diethylphenol**. These protocols may require optimization for specific experimental conditions.

## In Vivo Anesthetic Activity Assay in Rodents

This protocol provides a general framework for determining the anesthetic potency (e.g., ED50) of **2,6-diethylphenol** in a rodent model.

Materials:

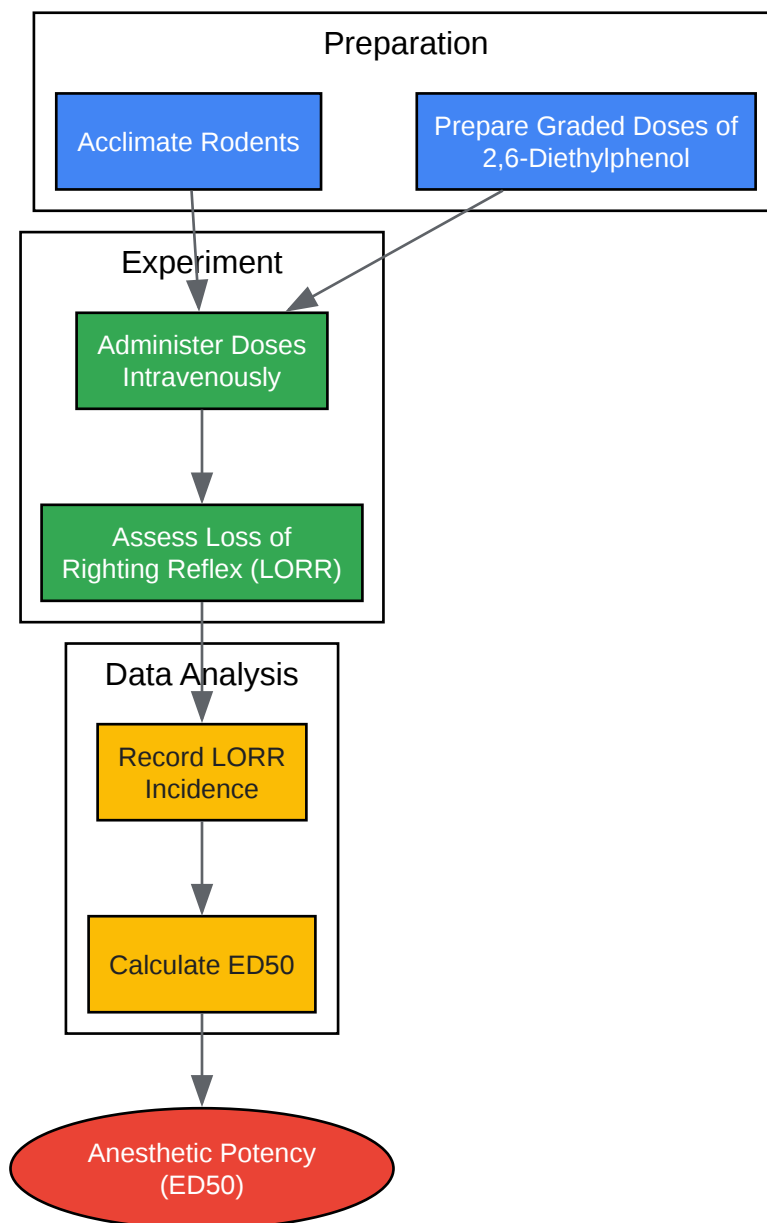
- **2,6-Diethylphenol**
- Vehicle for injection (e.g., a lipid emulsion)
- Rodents (e.g., mice or rats)
- Syringes and needles for intravenous injection

Procedure:

- **Animal Preparation:** Acclimate animals to the experimental environment.
- **Dose Preparation:** Prepare a series of graded doses of **2,6-diethylphenol** in the vehicle.
- **Drug Administration:** Administer the prepared doses intravenously to different groups of animals.
- **Assessment of Anesthesia:** A common endpoint is the loss of the righting reflex (LORR). An animal is considered anesthetized if it fails to right itself within a specified time (e.g., 30 seconds) when placed on its back.

- Data Analysis: Record the number of animals in each dose group that exhibit LORR. Calculate the ED50 (the dose at which 50% of the animals show the anesthetic effect) using appropriate statistical methods (e.g., probit analysis).

## In Vivo Anesthetic Activity Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo anesthetic activity assay.

## In Vitro GABAA Receptor Potentiation Assay (Electrophysiology)

This protocol outlines a general method for measuring the potentiation of GABA-evoked currents by **2,6-diethylphenol** using whole-cell patch-clamp electrophysiology in cultured neurons or cells expressing GABAA receptors.

Materials:

- Cultured neurons or cell line expressing GABAA receptors (e.g., HEK293 cells)
- External and internal recording solutions
- GABA
- **2,6-Diethylphenol**
- Patch-clamp electrophysiology setup

Procedure:

- Cell Preparation: Prepare cells for patch-clamp recording.
- Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
- GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
- Co-application: Co-apply the same concentration of GABA with varying concentrations of **2,6-diethylphenol**.
- Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and presence of **2,6-diethylphenol**. Measure the peak amplitude of the currents and calculate the potentiation as the percentage increase in current amplitude in the presence of the compound. Determine the EC50 for potentiation.[\[2\]](#)

## In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the antioxidant activity of **2,6-diethylphenol** by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

- **2,6-Diethylphenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Spectrophotometer or microplate reader

Procedure:

- **Solution Preparation:** Prepare a stock solution of DPPH in methanol and various concentrations of **2,6-diethylphenol** in methanol.
- **Reaction Mixture:** In a microplate well or cuvette, mix the DPPH solution with the **2,6-diethylphenol** solution. A control containing only the DPPH solution and methanol should also be prepared.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
- **Calculation:** The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula:  $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the sample.

- IC50 Determination: Plot the percentage of scavenging activity against the concentration of **2,6-diethylphenol** to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).<sup>[3][4][5][6][7]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-Diethylphenol | C<sub>10</sub>H<sub>14</sub>O | CID 70507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abnormal GABAA Receptor-Mediated Currents in Dorsal Root Ganglion Neurons Isolated from Na–K–2Cl Cotransporter Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Diethylphenol (CAS Number: 1006-59-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086025#2-6-diethylphenol-cas-number-1006-59-3]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)